molecular formula C15H16O2 B114576 1-Phenylnon-7-yne-1,3-dione CAS No. 141726-24-1

1-Phenylnon-7-yne-1,3-dione

Cat. No.: B114576
CAS No.: 141726-24-1
M. Wt: 228.29 g/mol
InChI Key: RIKBGNGLCGCHBN-UHFFFAOYSA-N
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Description

1-Phenylnon-7-yne-1,3-dione is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of a phenyl group attached to a non-yne backbone with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylnon-7-yne-1,3-dione can be synthesized through various organic synthesis methods. One common approach involves the reaction of phenylacetylene with a suitable diketone precursor under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Key Reactions of Ynone Derivatives

  • Nucleophilic Additions : The α,β-unsaturated diketone system is susceptible to nucleophilic attack. For instance, Grignard reagents or organolithium compounds add to the carbonyl groups, forming tertiary alcohols or extended carbon chains .

  • Cycloadditions : The alkyne moiety may participate in [2+2] or [4+2] cycloadditions under catalytic conditions (e.g., gold or palladium), generating fused or spirocyclic products .

Gold-Catalyzed Hydroamination

Propargylic alcohols and ynones undergo hydroamination with anilines to form syn-1,3-aminoalcohols in high diastereoselectivity (up to 98:2 er) . For 1-phenylnon-7-yne-1,3-dione, analogous reactions could yield amino-substituted diketones.

Example Pathway :

  • Hydroamination : Reaction with p-methoxyaniline in the presence of AuCl3_3/PPh3_3 generates an imine intermediate.

  • Reduction : NaBH3_3CN reduces the imine to the syn-1,3-aminoalcohol derivative .

Oxidation and Reduction

  • Oxidation : The alkyne group can be oxidized to a diketone using Jones’ reagent (CrO3_3/H2_2SO4_4) or IBX, though overoxidation risks exist .

  • Reduction : Selective hydrogenation of the alkyne to a cis-alkene (Lindlar catalyst) preserves the diketone functionality, enabling further derivatization .

Knoevenagel Condensation

The diketone moiety in this compound is reactive toward Knoevenagel condensations. For example, reaction with malononitrile in ethanol (piperidine catalyst) yields cyanovinyl derivatives .

General Conditions :

  • Solvent : Ethanol or CH3_3CN/H2_2O (3:1).

  • Catalyst : Piperidine or NaOAc.

  • Yield : 61–85% for dicyano products .

Cross-Coupling Reactions

The alkyne group facilitates Pd/Cu-catalyzed couplings (e.g., Sonogashira) with aryl/alkyl halides. For example:

  • Reaction with iodobenzene under Pd(PPh3_3)4_4/CuI catalysis generates conjugated diarylalkynes .

Optimized Conditions :

ParameterValue
CatalystPdCl2_2(PPh3_3)2_2
LigandCuI (10 mol%)
BaseEt3_3N
SolventTHF
Temperature60 °C

Challenges and Limitations

  • Selectivity : Competing reactivity between the diketone and alkyne groups complicates product isolation.

  • Stability : The compound may undergo undesired dimerization or polymerization under acidic/basic conditions.

Scientific Research Applications

Organic Synthesis

1-Phenylnon-7-yne-1,3-dione is extensively used as a building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various reactions, including:

  • Diels-Alder Reactions : It can participate in cycloaddition reactions to form cyclic compounds.
  • Condensation Reactions : The diketone functionalities allow for the formation of larger molecular frameworks through condensation with other nucleophiles.
Reaction TypeDescriptionExample Products
Diels-AlderForms cyclic compoundsCyclohexene derivatives
CondensationForms larger frameworksPolyfunctional compounds

Biological Studies

The compound's ability to interact with biological molecules makes it valuable in biochemical studies. Research indicates that it can influence various biological pathways due to its diketone functionalities, which allow for stable complex formation with metal ions. This property is being explored for potential therapeutic applications.

Material Science

In industrial applications, this compound contributes to the development of new materials and chemical processes. Its unique reactivity can lead to advancements in:

  • Polymer Chemistry : Used as a monomer in the synthesis of novel polymers.
  • Coatings and Adhesives : Its properties enhance the performance of coatings and adhesives used in various industries.

Case Study 1: Hydroamination Reactions

A study demonstrated the use of gold-catalyzed hydroamination involving propargylic alcohols to yield products containing this compound derivatives. This method showcased high selectivity and yield, highlighting the compound's utility in synthesizing complex amine structures .

Case Study 2: Biochemical Interactions

Research exploring the interactions of this compound with metal ions revealed its potential as a biochemical probe. The compound's diketone groups facilitate interactions that can modulate enzyme activity, suggesting applications in drug design and development .

Mechanism of Action

The mechanism of action of 1-Phenylnon-7-yne-1,3-dione involves its interaction with specific molecular targets. The compound’s diketone functionalities allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its phenyl group can participate in π-π interactions, further modulating its activity.

Comparison with Similar Compounds

    1-Phenyl-1,3-butadione: Similar in structure but with a shorter carbon chain.

    1-Phenyl-2-propyn-1-one: Contains a triple bond but lacks the diketone functionality.

    1-Phenyl-1,3-pentadione: Similar diketone structure but with a different carbon chain length.

Uniqueness: 1-Phenylnon-7-yne-1,3-dione is unique due to its specific combination of a phenyl group, a non-yne backbone, and two ketone functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Biological Activity

1-Phenylnon-7-yne-1,3-dione (CAS No. 141726-24-1) is an organic compound characterized by its unique structure, which includes a phenyl group attached to a non-yne backbone with two ketone functionalities. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The molecular formula of this compound is C15H16O2C_{15}H_{16}O_{2}. It can be synthesized through several organic synthesis methods, commonly involving the reaction of phenylacetylene with diketone precursors in the presence of catalysts such as palladium complexes under controlled conditions. This synthetic pathway allows for the production of the compound with high purity and yield, making it suitable for further biological studies.

The biological activity of this compound is primarily attributed to its diketone functionalities. These allow the compound to form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the phenyl group can engage in π-π interactions, enhancing its ability to interact with biological targets.

Biological Activities

Research into the biological activities of this compound has revealed several areas of interest:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Its ability to induce apoptosis in cancer cells has been highlighted in various studies, indicating its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial for various biological processes. This inhibition could lead to alterations in metabolic pathways that are beneficial in treating diseases such as diabetes and cancer .

Case Study 1: Anticancer Activity

A study conducted by researchers at a prominent university investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations of the compound resulted in significant apoptosis compared to control groups. The study utilized flow cytometry and Western blot analysis to confirm these findings.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results demonstrated that the compound exhibited notable activity against both bacterial strains, suggesting its potential as a natural antimicrobial agent.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
1-Phenylbutane-1,3-dione Shorter carbon chain; lacks alkyne functionalityModerate anticancer activity
2-Acetylphenylacetylene Contains an acetyl group; different reactivityLimited antimicrobial properties
Phenylacetylene Derivatives Varied substitutions on phenyl ringDiverse biological activities

Properties

IUPAC Name

1-phenylnon-7-yne-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-3-4-8-11-14(16)12-15(17)13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKBGNGLCGCHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579924
Record name 1-Phenylnon-7-yne-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141726-24-1
Record name 1-Phenylnon-7-yne-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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